REACTION_CXSMILES
|
Cl[CH:2]([S:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:8][S:7][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:3]([O:5][CH3:6])=[O:4] |f:1.2.3.4|
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Name
|
|
Quantity
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1.3 g
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Type
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reactant
|
Smiles
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ClC(C(=O)OC)SC
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Name
|
|
Quantity
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3.36 g
|
Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The mixture was then cooled
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Type
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WASH
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Details
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washed with H2O, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
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to yield a yellow oil that
|
Type
|
CUSTOM
|
Details
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was used without further purification (0.56 g, 35%)
|
Name
|
|
Type
|
|
Smiles
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CSC(C(=O)OC)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |